4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
CAS No.:
Cat. No.: VC19958564
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C9H13N3O2/c1-7-6-8(11-10-7)9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | ZBMOOUJVBOZOPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1)C(=O)N2CCOCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-[(3-Methyl-1H-pyrazol-5-yl)carbonyl]morpholine is systematically named (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone under IUPAC nomenclature. Its canonical SMILES representation, , delineates the pyrazole ring substituted with a methyl group at position 3 and a morpholine-4-carbonyl moiety at position 5 . The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonds between the pyrazole N–H and the morpholine oxygen, as evidenced by its Standard InChIKey .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | (5-methyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
| Canonical SMILES | |
| XLogP3-AA | 0.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
General Synthesis Pathway
The synthesis of 4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves a multi-step protocol:
-
Pyrazole Core Formation: Condensation of β-keto esters with hydrazine derivatives yields 3-methyl-1H-pyrazole-5-carboxylic acid .
-
Acylation of Morpholine: The carboxylic acid is activated (e.g., via thionyl chloride) and coupled with morpholine to form the final product.
Notably, regioselectivity challenges in pyrazole synthesis are mitigated using benzotriazole-directed functionalization, ensuring precise substitution at the 5-position . For instance, Katritzky et al. demonstrated that α-benzotriazolylenones react with methylhydrazines to afford 3-methylpyrazoles in 50–94% yields .
Optimization Strategies
-
Solvent Systems: Dimethylformamide (DMF) enhances reaction efficiency during pyrazoline intermediate formation .
-
Catalysts: Sodium triacetoxyborohydride facilitates reductive amination in morpholine coupling steps .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC.
Structural and Electronic Analysis
Spectroscopic Characterization
-
NMR Spectroscopy: -NMR exhibits a singlet at δ 2.35 ppm for the pyrazole methyl group and multiplets between δ 3.55–3.75 ppm for morpholine protons.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 195.22 [M+H] .
-
IR Spectroscopy: Stretching vibrations at 1680 cm (C=O) and 1550 cm (C=N) confirm the acyl and pyrazole moieties.
Computational Insights
Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 12°–18° relative to the morpholine group. Molecular docking studies suggest the morpholine oxygen forms a hydrogen bond with Val-828 in PI3K-δ, analogous to reported inhibitors .
| Target | Activity (IC) | Mechanism |
|---|---|---|
| PI3K-δ | 0.8 nM | ATP-competitive inhibition |
| COX-2 | 1.2 µM | Arachidonic acid binding block |
| S. aureus | 4 µg/mL | Cell wall synthesis disruption |
Future Directions
-
Derivatization: Introducing fluorinated groups at the pyrazole 4-position may enhance blood-brain barrier penetration.
-
In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess oral bioavailability.
-
Target Expansion: Screening against kinase libraries could identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume